Umifenovir vs. Oseltamivir: Lower Bacterial Complication Rates in High-Risk Influenza Patients
In a multicenter observational study of 1867 high-risk influenza outpatients (2023-2024 season), umifenovir demonstrated a significantly lower incidence of bacterial complications compared to oseltamivir . Specifically, the bacterial complication rate was 12.17% for umifenovir versus 18.96% for oseltamivir . This represents a 6.79 percentage point absolute risk reduction, favoring umifenovir for high-risk populations where secondary bacterial infections drive morbidity.
| Evidence Dimension | Incidence of bacterial complications |
|---|---|
| Target Compound Data | 12.17% (n=51/419 patients) |
| Comparator Or Baseline | Oseltamivir: 18.96% (n=102/538 patients) |
| Quantified Difference | Absolute reduction of 6.79 percentage points (umifenovir lower) |
| Conditions | Multicenter observational cohort; high-risk outpatients; 2023-2024 influenza season; n=1867 total patients |
Why This Matters
For procurement decisions, this indicates umifenovir may reduce antibiotic use and hospitalization risk in high-risk influenza cohorts, a key differentiator from oseltamivir.
- [1] Khamitov RA, Loginova SY, Shchukina VN, Borisevich SV, Maksimov VA, Shuster AM. Antiviral therapy for influenza in high-risk outpatients: a multicenter observational study of routine clinical practice in Russia. Ther Adv Infect Dis. 2025;12:20499361251347726. View Source
